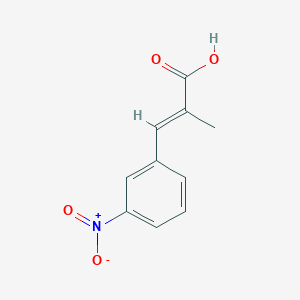

2-Methyl-3-(3-nitro-phenyl)-acrylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

(E)-2-methyl-3-(3-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9NO4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3,(H,12,13)/b7-5+ |

InChI Key |

DMXDUJPYGUWROU-FNORWQNLSA-N |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Significance Within α,β Unsaturated Carboxylic Acid Frameworks

The core structure of 2-Methyl-3-(3-nitro-phenyl)-acrylic acid is the α,β-unsaturated carboxylic acid moiety. This arrangement, where a carbon-carbon double bond is conjugated with a carboxylic acid group, results in unique electronic properties and reactivity. libretexts.org The presence of the methyl group at the α-position further influences the steric and electronic nature of the double bond.

These types of unsaturated acids are known to participate in a variety of chemical transformations. The conjugated system allows for reactions such as Michael additions, where nucleophiles add to the β-carbon. libretexts.org Additionally, the double bond can undergo reactions like hydration and hydrobromination, though these are often slower compared to simple alkenes. libretexts.org In the case of additions of unsymmetrical reagents, the addition typically occurs in an anti-Markovnikov fashion. libretexts.org

The synthesis of such compounds is often achieved through condensation reactions. A prominent method is the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound, typically catalyzed by a weak base. wikipedia.orgnih.gov A variation, the Doebner modification, utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a likely route would involve the reaction of 3-nitrobenzaldehyde (B41214) with methylmalonic acid in the presence of a base like piperidine (B6355638) in pyridine. nih.gov

| Reaction Name | Reactants | Typical Catalyst/Solvent | Key Feature |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | Weakly basic amine (e.g., piperidine) | Forms C=C bond via nucleophilic addition and dehydration. wikipedia.org |

| Doebner Modification | Aldehyde + Malonic Acid | Pyridine | Condensation is followed by decarboxylation. wikipedia.org |

Contextualization Within Nitro Substituted Aromatic Systems

The inclusion of a nitro group (NO₂) on the phenyl ring at the meta-position is a critical feature of 2-Methyl-3-(3-nitro-phenyl)-acrylic acid. The nitro group is a powerful electron-withdrawing group, significantly influencing the electronic properties of the entire molecule. organic-chemistry.org This electronic pull affects the reactivity of both the aromatic ring and the α,β-unsaturated system.

Aromatic nitro groups are pivotal in organic synthesis, serving as precursors to a variety of other functional groups, including amines and nitroso compounds. organic-chemistry.org The presence of the nitro group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions.

The electron-withdrawing nature of the nitro group also impacts the acidity of the carboxylic acid and the reactivity of the conjugated double bond. It can make the β-carbon more electrophilic and thus more susceptible to nucleophilic attack. libretexts.org Studies on related nitro-substituted cinnamic acid derivatives have shown that the nitro group's position and electronic influence are key to their chemical behavior and potential applications. researchgate.net For instance, the reaction of chelated ester enolates with nitroarenes has been shown to occur primarily at the nitro group itself. organic-chemistry.org

| Molecular Feature | Effect of the Nitro Group | Chemical Consequence |

|---|---|---|

| Aromatic Ring | Strong electron-withdrawing effect | Deactivation towards electrophilic substitution. organic-chemistry.org |

| α,β-Unsaturated System | Enhances electrophilicity of the β-carbon | Increased reactivity towards nucleophilic addition. libretexts.org |

| Carboxylic Acid | Increases acidity (lowers pKa) | Affects salt formation and reaction conditions. |

Overview of Research Trajectories for the Chemical Compound

Classical Condensation Reactions

Classical condensation reactions remain a cornerstone for the formation of the α,β-unsaturated carbonyl system inherent to this compound. These methods typically involve the reaction of an aldehyde with a component containing an active methylene (B1212753) group.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active hydrogen-containing species, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgnih.gov This reaction is often catalyzed by a weak base, such as an amine. wikipedia.org For the synthesis of acrylic acid derivatives, a common variation is the Doebner modification, which utilizes pyridine (B92270) as the solvent and involves a carboxylic acid as one of the electron-withdrawing groups on the nucleophile, leading to condensation and subsequent decarboxylation. wikipedia.org

In the context of synthesizing this compound, 3-nitrobenzaldehyde (B41214) would be reacted with a derivative of propanoic acid. The reaction of aromatic aldehydes with malonic acid under various conditions is a well-established method for producing cinnamic acid derivatives. orgsyn.orgjocpr.com For instance, the condensation of m-nitrobenzaldehyde with malonic acid in the presence of a base like pyridine can yield m-nitrocinnamic acid. orgsyn.org To obtain the desired 2-methyl substitution, a suitable propanoic acid derivative would be employed.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Notes |

| 3-Nitrobenzaldehyde | Propanoic acid derivative | Amine base (e.g., piperidine (B6355638), pyridine) | This compound | A classic approach for C-C bond formation. |

| Aromatic Aldehyde | Malonic Acid | Pyridine | Cinnamic acid derivative | Doebner modification often leads to decarboxylation. wikipedia.org |

Horner-Wadsworth-Emmons Olefination Strategies

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. nrochemistry.comwikipedia.orgtcichemicals.com It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgnumberanalytics.com A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.orgorganic-chemistry.org This reaction generally favors the formation of the (E)-alkene. nrochemistry.comwikipedia.org

For the synthesis of this compound, 3-nitrobenzaldehyde would be treated with a phosphonate ester, such as a trialkyl phosphonopropionate. The phosphonate carbanion, generated by deprotonation with a base, undergoes nucleophilic addition to the aldehyde. wikipedia.org The resulting intermediate then eliminates a dialkylphosphate salt to form the alkene. wikipedia.org The stereoselectivity can be influenced by reaction conditions and the nature of the substituents. wikipedia.org For instances where the (Z)-isomer is desired, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups, can be utilized. nrochemistry.comyoutube.com

| Aldehyde | Phosphonate Reagent | Base | Typical Product Stereochemistry |

| 3-Nitrobenzaldehyde | Trialkyl 2-phosphonopropionate | NaH, BuLi, etc. | (E)-2-Methyl-3-(3-nitro-phenyl)-acrylic acid ester |

| Aromatic Aldehyde | Bis(2,2,2-trifluoroethyl) phosphonate reagent | KHMDS/18-crown-6 | (Z)-Alkene |

Advanced Synthetic Transformations

Beyond classical condensations, more advanced synthetic strategies offer alternative pathways to this compound and related compounds. These can involve the introduction of the nitro group at a later stage or the use of multi-reaction sequences.

Nitration of Precursor Acrylic Acid Systems

A direct approach to nitro-acrylic acids involves the nitration of a pre-existing acrylic acid or ester. For example, the nitration of methyl trans-cinnamate with a nitrating agent like nitric acid in sulfuric acid yields a mixture of ortho- and para-nitro derivatives. smolecule.com The synthesis of (E)-methyl 3-(2-nitrophenyl)acrylate and (E)-methyl 3-(4-nitrophenyl)acrylate from methyl trans-cinnamate has been reported. smolecule.comresearchgate.net

Applying this logic to the synthesis of the target compound, 2-methyl-3-phenylacrylic acid could be subjected to nitration. chemspider.comfishersci.ca The electron-withdrawing nature of the acrylic acid group would direct the incoming nitro group primarily to the meta position of the phenyl ring, leading to the desired 3-nitro substitution. The conditions would need to be carefully controlled to achieve selective mononitration and avoid side reactions. A patent describes the nitration of 2-methylphenylacetic acid to produce 2-methyl-3-nitrophenylacetic acid, a related transformation. google.com

| Starting Material | Nitrating Agent | Product | Key Consideration |

| 2-Methyl-3-phenylacrylic acid | HNO₃/H₂SO₄ | This compound | Directing effects of the substituents on the aromatic ring. |

| Methyl trans-cinnamate | Nitric acid/Sulfuric acid | Methyl 3-(2-nitrophenyl)acrylate and Methyl 3-(4-nitrophenyl)acrylate | Formation of ortho and para isomers. smolecule.com |

Domino and Cascade Reaction Protocols

Domino and cascade reactions, which involve multiple bond-forming events in a single pot, offer an efficient approach to complex molecules from simple precursors. researchgate.netnih.gov Research has shown the utility of domino reactions for the synthesis of various α-substituted nitroalkenes. nih.gov For instance, a domino Heck-aza-Michael reaction has been developed for the synthesis of related acetic acid derivatives. nih.gov Another example involves a domino process for the construction of 4-nitrofuroxans from acrylic acids using dinitrogen trioxide. researchgate.net While a specific domino protocol for the direct synthesis of this compound is not prominently documented, the principles of cascade reactions, such as a Knoevenagel condensation followed by a Michael addition or other intramolecular cyclizations, are well-established in the synthesis of highly substituted systems. rsc.orgmdpi.com

Esterification-Hydrolysis Routes to the Carboxylic Acid

In many synthetic sequences, the initial product of a condensation or olefination reaction is an ester of the target carboxylic acid. nrochemistry.comorganic-chemistry.org This is particularly common in HWE reactions, where phosphonoacetate esters are frequently used. conicet.gov.ar The final step to obtain the desired carboxylic acid is the hydrolysis of this ester. youtube.com

The hydrolysis can be carried out under either acidic or basic conditions. youtube.com For example, an ethyl or methyl ester of this compound, obtained from a Horner-Wadsworth-Emmons reaction, would be treated with an aqueous acid or base to cleave the ester and yield the final carboxylic acid product. The hydrolysis of p-nitrophenyl esters is a well-studied process and provides insight into the reactivity of such systems. researchgate.netnih.gov The synthesis of acrylic acid esters can also be achieved through direct esterification of the corresponding acrylic acid. chemra.comgoogle.com

| Starting Ester | Reagents | Product | Reaction Type |

| Methyl 2-methyl-3-(3-nitrophenyl)acrylate | H₃O⁺ or NaOH(aq) then H₃O⁺ | This compound | Ester Hydrolysis youtube.com |

| Ethyl 2-methyl-3-(3-nitrophenyl)acrylate | H₃O⁺ or NaOH(aq) then H₃O⁺ | This compound | Ester Hydrolysis youtube.com |

Emerging Synthetic Techniques

The development of novel synthetic methodologies is crucial for accessing complex molecules with greater efficiency and precision. In the context of nitro-acrylic acid derivatives, techniques that offer enhanced reaction rates and stereochemical control are particularly valuable.

Ultrasound-Assisted Synthesis Enhancements

The application of ultrasonic irradiation in organic synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions. nih.govuniv.kiev.ua This method utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to a significant enhancement in reaction rates. beilstein-archives.org For the synthesis of acrylic acid derivatives, ultrasound has been shown to provide a fast and efficient alternative to conventional heating methods. sscdt.orgbrazilianjournals.com.br

Research has demonstrated that ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields in various reactions leading to precursors or analogs of the target molecule. For instance, the Knoevenagel condensation, a key reaction for forming the acrylic acid backbone, is significantly accelerated under ultrasonic irradiation. brazilianjournals.com.br Similarly, the synthesis of aliphatic nitro compounds from alcohols has been shown to be more efficient with ultrasound, achieving higher yields in shorter timeframes. chempap.org Studies comparing conventional methods with ultrasound-assisted approaches consistently highlight the latter's efficiency. For example, the synthesis of certain triazole derivatives saw reaction times drop from 10–36 hours to just 39–80 minutes with improved yields. nih.gov Another study on the synthesis of pyrimidine (B1678525) derivatives showed a reduction in total synthesis time from over 20 hours to just 66 minutes. beilstein-archives.org

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Derivatives

| Reaction / Compound Type | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Conventional Method (Yield) | Ultrasound-Assisted Method (Yield) | Reference |

|---|---|---|---|---|---|

| N-substituted 1,2,4-triazole (B32235) derivatives | 10 - 36 h | 39 - 80 min | Moderate | 65 - 80% | nih.gov |

| 2-Benzylidenebenzofuran-3(2H)-ones | 3 - 8 h | 5 min | 70 - 85% | 89 - 94% | univ.kiev.ua |

| N′-(nitro-substituted benzylidene) acetohydrazide | 2 - 4 h | 5 - 15 min | 75 - 89% | 81 - 94% | semanticscholar.org |

| Pyrimidine Derivatives | >20 h (total for multi-step) | 66 min (total for multi-step) | Lower overall | Higher overall (e.g., 80-92% per step) | beilstein-archives.org |

Stereoselective and Enantioselective Approaches

Controlling stereochemistry is a fundamental goal in modern organic synthesis, particularly for producing pharmaceutically active compounds where biological activity is often dependent on the specific configuration of a single stereoisomer. nih.gov For molecules like this compound, the geometry around the carbon-carbon double bond (E/Z isomerism) and the potential for creating chiral centers in related derivatives necessitates the use of stereoselective and enantioselective methods.

Nitroalkanes and nitroalkenes are highly versatile building blocks in asymmetric synthesis. frontiersin.orgfrontiersin.org The strong electron-withdrawing nature of the nitro group activates adjacent C-H bonds and facilitates a range of stereoselective carbon-carbon bond-forming reactions. mdpi-res.com

Key enantioselective reactions applicable to the synthesis of precursors for nitro-acrylic acids include:

Aza-Henry (nitro-Mannich) Reaction : This reaction between a nitroalkane and an imine forms β-nitroamines, which are valuable precursors to chiral diamines. The use of chiral catalysts, such as bifunctional cinchona alkaloid thioureas, can yield products with high enantiomeric excess (ee). nih.gov

Michael Addition : The conjugate addition of nucleophiles to nitroalkenes is a powerful method for asymmetric synthesis. Organocatalysts, such as squaramide-modified dihydroquinine, have been successfully used for the enantioselective conjugate addition of nitromethane (B149229) to substrates, providing access to complex chiral frameworks. frontiersin.org

Henry (nitro-aldol) Reaction : The reaction of a nitroalkane with an aldehyde can be rendered highly stereoselective. For the synthesis of nitro-fatty acids, a solvent-free Henry reaction using a guanidine (B92328) catalyst followed by a stereoselective elimination step was employed to produce the desired E-isomer of the α,β-unsaturated nitro-compound with high selectivity (E/Z = 99:1). nih.gov

Asymmetric Hydrogenation : Chiral α-substituted acrylic acids can be synthesized through the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral transition-metal catalysts (e.g., RuPHOX-Ru) or enzymes (ene-reductases). researchgate.net These methods can achieve excellent yields and near-perfect enantioselectivity (up to 99.9% ee). researchgate.net

These stereoselective strategies provide pathways to optically pure functionalized nitro-derivatives, which can serve as versatile intermediates in the synthesis of complex, stereochemically defined molecules. frontiersin.org

Table 2: Examples of Catalytic Systems in Stereoselective Synthesis of Related Nitro- and Acrylic Acid Derivatives

| Reaction Type | Catalyst/Reagent | Substrate Type | Stereoselectivity Achieved | Reference |

|---|---|---|---|---|

| Nitro-Mannich Reaction | Bifunctional cinchona alkaloid thiourea | Phosphorylated ketimines and nitromethane | up to 84% ee | nih.gov |

| Nitro-Mannich Lactamization | Quinidine-urea catalyst | In situ generated imine and nitroalkane | >99% ee, >99% de | nih.gov |

| Conjugate Addition | Squaramide-modified dihydroquinine | Benzylidene-2-benzoyl acetate (B1210297) and nitromethane | High (not specified) | frontiersin.org |

| Henry Reaction / Elimination | 1,1,3,3-tetramethylguanidine (TMG) / TFAA, Et3N | Nitroalkane and Aldehyde | E/Z ratio of 99:1 | nih.gov |

| Asymmetric Hydrogenation | RuPHOX-Ru complex | α-substituted acrylic acids | up to 99.9% ee | researchgate.net |

| Enzymatic Reduction | Ene-reductase (ERED 36) | α,β-unsaturated acids | >99% ee | researchgate.net |

Nucleophilic Addition Pathways

The electron-deficient double bond in the acrylic acid chain is susceptible to nucleophilic attack, leading to various addition products.

The Michael addition, or conjugate addition, is a key reaction pathway for α,β-unsaturated carbonyl compounds like this compound. Nucleophiles add to the β-carbon of the acrylic chain, which is rendered electrophilic by the conjugated system. A variety of nucleophiles, including amines, alcohols, and thiols, can participate in this reaction. researchgate.netnih.gov For instance, the addition of amines to acrylic esters can be significantly accelerated by microwave irradiation, leading to higher yields and purity of the resulting β-amino esters. nih.gov The reaction of benzylamine (B48309) with methyl 3-(4-nitrophenyl)acrylate serves as a relevant example of an aza-Michael addition. researchgate.net The use of catalysts, such as triphenylphosphine, can facilitate the addition of alcohols to acrylic compounds. researchgate.net

Table 1: Examples of Michael Additions to Acrylic Compounds

| Nucleophile | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alcohols | Acrylonitrile, Acrylates | Triphenylphosphine, reflux | β-alkoxy derivatives | researchgate.net |

| Amines | α,β-unsaturated esters | Microwave irradiation | β-amino esters | nih.gov |

| Benzylamine | Methyl 3-(4-nitrophenyl)acrylate | Not specified | β-amino ester | researchgate.net |

| Alcohols | Acrylic acid/ester surrogates | Organocatalysts | γ-nitro carboxylic acids | acs.org |

The double bond of this compound can also act as a dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. uchicago.edumdpi.com In these reactions, a 1,3-dipole, such as a nitrone or an azide, reacts with the alkene to form a five-membered heterocyclic ring. uchicago.edumdpi.com The electron-withdrawing nitro group on the phenyl ring enhances the reactivity of the alkene as a dipolarophile. mdpi.com For example, nitrones react with acrylic acid methyl ester to yield isoxazolidines. researchgate.net The stereoselectivity of these reactions can be influenced by the steric hindrance of the reactants and the reaction conditions. researchgate.net The use of green solvents like ionic liquids can promote these reactions, sometimes playing a dual role as solvent and catalyst. frontiersin.org

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product | Reference |

|---|---|---|---|

| Nitrones | Olefins | Isoxazolidines | mdpi.com |

| Chiral nitrones | Acrylic acid methyl ester | Diastereomeric isoxazolidines | researchgate.net |

| Azomethine ylides | (E)-2-oxoindolino-3-ylidene acetophenone | Dispirooxindolopyrrolidines | frontiersin.org |

| p-NO2-phenyl nitrile oxide | Acryloyl derivatives | Isoxazoline (B3343090) derivatives | rsc.org |

Redox Transformations of the Nitro Group and Olefinic Moiety

The presence of both a nitro group and an olefinic bond allows for a range of reduction and oxidation reactions, which can be targeted selectively under specific conditions.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. beilstein-journals.org A variety of reagents can be employed for the reduction of aromatic nitro compounds. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common method. commonorganicchemistry.com However, these catalysts can also reduce the alkene double bond. To achieve selective reduction of the nitro group, milder reagents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite are often used. wikipedia.orgcommonorganicchemistry.com The use of trichlorosilane (B8805176) in the presence of a tertiary amine offers a metal-free alternative for the reduction of both aromatic and aliphatic nitro compounds. beilstein-journals.org

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H2, Pd/C | Catalytic hydrogenation | May also reduce C=C bond | commonorganicchemistry.com |

| H2, Raney Nickel | Catalytic hydrogenation | - | wikipedia.org |

| Fe, acidic media | - | Mild, can be selective | commonorganicchemistry.com |

| SnCl2 | - | Mild, can be selective | commonorganicchemistry.com |

| Sodium hydrosulfite | - | Can be selective | wikipedia.org |

| Trichlorosilane, tertiary amine | Metal-free | Chemoselective | beilstein-journals.org |

The olefinic double bond in the acrylic acid moiety can undergo oxidative cleavage. However, specific information regarding the oxidation of this compound is limited. In general, the oxidation of acrylic acid and its esters can lead to various products depending on the oxidizing agent and reaction conditions. For example, the oxidation of acrylic acid with oxygen over a PdCl2/CuCl2 catalyst in methanol (B129727) can yield methyl 3,3-dimethoxypropionate. researchgate.net The oxidation of acrolein, a related α,β-unsaturated aldehyde, to acrylic acid can be achieved using hydrogen peroxide and a selenium-modified microgel catalyst. maastrichtuniversity.nl

Derivatization Strategies and Functional Group Interconversions of 2 Methyl 3 3 Nitro Phenyl Acrylic Acid

Ester Formation and Transesterification Reactions

The carboxylic acid moiety of 2-Methyl-3-(3-nitro-phenyl)-acrylic acid is a prime site for esterification. This reaction involves the conversion of the carboxylic acid into an ester, a functional group with broad applications.

Esterification:

Direct esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. researchgate.net Common catalysts for this type of reaction include strong mineral acids or organic acids. google.com The choice of alcohol determines the nature of the resulting ester. For instance, reaction with methanol (B129727) would yield methyl 2-methyl-3-(3-nitro-phenyl)-acrylate. The synthesis of various acrylic acid esters is often carried out using resin catalysts. chemra.com

Transesterification:

Transesterification is another important reaction for modifying the ester group. This process involves the exchange of the alkoxy group of an ester with another alcohol. google.com For (meth)acrylate esters, transesterification can be effectively catalyzed by mixed catalysts composed of diorganotin oxides and organotin halides. google.com Zirconium complexes, such as zirconium acetylacetonate, are also utilized as transesterification catalysts. google.com These reactions are typically performed by heating the mixture at elevated temperatures, potentially under reduced pressure. google.com

| Reaction Type | Reactants | Catalyst Examples | Product Example |

| Direct Esterification | This compound, Alcohol | Mineral acids, Organic acids, Resin catalysts researchgate.netgoogle.comchemra.com | Methyl 2-methyl-3-(3-nitro-phenyl)-acrylate |

| Transesterification | Ester of this compound, Alcohol | Diorganotin oxides/halides, Zirconium complexes google.comgoogle.com | Varied esters of this compound |

Amide Bond Formation via Carboxylic Acid Functionalization

The carboxylic acid group can be readily converted into an amide, a key functional group in many biologically active molecules and materials. nih.gov

Methods for Amide Formation:

Several methods exist for the formation of amides from carboxylic acids. A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride. masterorganicchemistry.com The resulting acyl chloride can then react with an amine to form the desired amide. masterorganicchemistry.com This method is advantageous as it proceeds under milder conditions compared to the direct reaction of a carboxylic acid and an amine, which often requires high heat. masterorganicchemistry.comlibretexts.org

Coupling reagents can also facilitate the direct reaction between a carboxylic acid and an amine. nih.gov Another strategy involves the reaction of carboxylic acid salts with aryl isocyanates at room temperature, which produces the corresponding amides with the loss of carbon dioxide. nih.gov This reaction is notable for its compatibility with various functional groups. nih.gov Furthermore, a photomediated reductive coupling of nitroarenes with aldehydes presents an alternative pathway to amide synthesis. nih.gov

| Starting Material | Reagents | Key Features |

| This compound | Thionyl chloride (SOCl₂), Amine masterorganicchemistry.com | Activation of carboxylic acid to acyl chloride enables milder reaction conditions. |

| This compound | Amine, Coupling reagent nih.gov | Facilitates direct condensation of the carboxylic acid and amine. |

| Salt of this compound | Aryl isocyanate nih.gov | Proceeds at room temperature with loss of CO₂; compatible with various functional groups. |

| This compound | Aldehyde, Photocatalyst nih.gov | Reductive coupling method. |

Modifications of the Nitro Functionality

The nitro group on the phenyl ring is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic possibilities.

Reduction to Amines:

The most common transformation of the nitro group is its reduction to an amine. mdpi-res.com This can be accomplished using a wide range of reducing agents and conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a frequently employed method. commonorganicchemistry.com Other reagents such as iron or zinc in acidic media, and tin(II) chloride also effectively reduce nitro groups to amines. commonorganicchemistry.com A metal-free approach utilizes trichlorosilane (B8805176) in the presence of a tertiary amine. beilstein-journals.org The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.com

Other Transformations:

Beyond reduction to amines, the nitro group can be converted to other functionalities. For instance, reduction with specific reagents can yield hydroxylamines or oximes. wikipedia.org The nitro group can also be replaced by other functional groups, such as a boronic acid, which can alter the binding capabilities of the molecule. nih.gov

| Transformation | Reagents/Conditions | Product Functional Group |

| Reduction | H₂/Pd/C, H₂/Raney Nickel, Fe/acid, Zn/acid, SnCl₂, Trichlorosilane/tertiary amine commonorganicchemistry.combeilstein-journals.org | Amine (-NH₂) |

| Reduction | Diborane, Zinc dust/Ammonium chloride wikipedia.org | Hydroxylamine (-NHOH) |

| Reduction | Tin(II) chloride, Chromium(II) chloride, Controlled catalytic hydrogenation wikipedia.org | Oxime (=NOH) |

| Replacement | Reagents for boronic acid synthesis nih.gov | Boronic acid (-B(OH)₂) |

Regioselective Functionalization of the Phenyl Ring

The existing substituents on the phenyl ring of this compound, namely the nitro group and the acrylic acid side chain, direct the position of further electrophilic substitution reactions.

Directing Effects:

The nitro group is a deactivating and meta-directing group. chemguide.co.uk This means that it withdraws electron density from the benzene (B151609) ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it (C5). The methyl group on the acrylic acid side chain is weakly activating and ortho-, para-directing. However, the strong deactivating effect of the nitro group will dominate the regioselectivity of electrophilic aromatic substitution.

Therefore, further substitution on the phenyl ring is most likely to occur at the C5 position, which is meta to the nitro group and ortho to the acrylic acid substituent. Reactions such as nitration, halogenation, or sulfonation would be expected to yield the corresponding 5-substituted derivative. The conditions for these reactions would need to be carefully controlled due to the deactivating nature of the nitro group.

| Existing Substituent | Directing Effect | Predicted Position of Further Substitution |

| Nitro group (-NO₂) | Meta-directing, Deactivating chemguide.co.uk | C5 |

| Acrylic acid side chain | Ortho-, Para-directing (weaker influence) | C5 (due to dominant nitro group effect) |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 3 3 Nitro Phenyl Acrylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. In the study of 2-Methyl-3-(3-nitro-phenyl)-acrylic acid and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For instance, in the ¹H NMR spectrum of 2-methyl-3-nitrophenol, a related compound, specific chemical shifts are observed. The hydroxyl proton (OH) appears at a downfield shift of 10.35 ppm, while the aromatic protons are found in the range of 7.151 to 7.320 ppm. The methyl group protons give a signal at 2.250 ppm. chemicalbook.com Similarly, for (2E)-3-(4-methylphenyl)acrylic acid, the protons of the phenyl ring and the acrylic acid moiety show characteristic signals that confirm the trans configuration of the double bond. chemicalbook.com The analysis of carboranyl-containing derivatives of 3-arylpropanoic acids also heavily relies on ¹H and ¹³C NMR to confirm the absence of certain bonds from the starting materials and the presence of new ones in the final products. mdpi.com For example, the disappearance of signals corresponding to two -CH₃ bonds and the appearance of a single -CH₂- bond in the aliphatic chain are key indicators of a successful reaction. mdpi.com

The ¹³C NMR spectra provide complementary information. For carboranyl-containing derivatives of hydrocinnamic acid, the presence of a C=O bond from the carboxyl group is confirmed by a signal in the range of ~171–176 ppm. mdpi.com In the case of 2'-METHYL-3'-NITROACETANILIDE, the ¹³C NMR spectrum provides the chemical shifts for all nine carbon atoms, aiding in the complete structural assignment. chemicalbook.com

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Related Compounds

| Compound | Functional Group | Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| 2-Methyl-3-nitrophenol | OH | 10.35 | DMSO-d₆ |

| Aromatic CH | 7.151 - 7.320 | DMSO-d₆ | |

| CH₃ | 2.250 | DMSO-d₆ | |

| Acrylic Acid | cis proton | 6.25 | - |

| germinal proton | 5.87 | - | |

| trans proton | 5.82 | - |

Data sourced from multiple studies. chemicalbook.comresearchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) Spectroscopy)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its derivatives, FTIR spectra reveal characteristic vibrational frequencies for key bonds.

The FTIR spectrum of a synthesized cinnamic acid sample showed characteristic peaks for the O-H stretching of the COOH group at 3026 cm⁻¹, C-O stretching at 1229 cm⁻¹, and C=O stretching at 1681 cm⁻¹. researchgate.net Aromatic C=C bond stretching vibrations were observed at 1421 and 1628 cm⁻¹, and a peak at 960 cm⁻¹ confirmed the trans-isomeric form. researchgate.net For acrylic acid, a sharp peak at 1716.15 cm⁻¹ is attributed to the C=O vibration. researchgate.net

In derivatives such as methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate, the FTIR spectra are used to confirm the presence of the nitro group and the ester functional group. researchgate.net Similarly, for 2'-METHYL-3'-NITROACETANILIDE, the IR spectrum provides evidence for the amide and nitro functionalities. chemicalbook.com The study of polyacrylates also demonstrates the utility of FTIR in identifying the characteristic ester peaks, often referred to as the "Rule of Three," which correspond to the C=O, C-C-O, and O-C-C stretching vibrations. spectroscopyonline.com

Table 2: Characteristic FTIR Absorption Bands for Cinnamic Acid and its Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3026 |

| C=O (Carboxylic Acid) | Stretching | 1681 |

| C=C (Aromatic) | Stretching | 1628, 1421 |

| C-O (Carboxylic Acid) | Stretching | 1229 |

| =C-H (trans) | Bending | 960 |

Data compiled from a study on synthesized cinnamic acid. researchgate.net

Mass Spectrometry (GC-MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the fragmentation patterns of compounds. For trans-cinnamic acid, the NIST WebBook provides extensive mass spectrometry data, including the mass spectrum obtained by electron ionization, which is crucial for its identification. nist.govnist.gov

The molecular weight of this compound can be precisely determined using high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure, showing characteristic losses of functional groups such as the nitro group (NO₂) and the carboxyl group (COOH). This information helps in confirming the connectivity of the atoms within the molecule.

Table 3: Molecular Weight Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| trans-Cinnamic acid | C₉H₈O₂ | 148.1586 |

| 2-Methyl-3-(4-nitrophenyl)acrylic acid | C₁₀H₉NO₄ | 207.18 |

| 2-Methyl-3-(3-methylphenyl)acrylic acid | C₁₁H₁₂O₂ | 176.21 |

| 2-(4-Nitro-phenyl)-3-phenyl-acrylic acid | C₁₅H₁₁NO₄ | 269.25 |

| 2-(2-Methyl-3-nitrophenyl)acetic Acid | C₉H₉NO₄ | 195.0532 |

Data sourced from various chemical databases and research articles. nist.govnih.govresearchgate.netlgcstandards.comnih.gov

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

The crystal structure of 2-methyl-3-(4-nitrophenyl)acrylic acid, a positional isomer of the title compound, reveals that the molecules form dimers through intermolecular O—H⋯O hydrogen bonding. researchgate.net These dimers are further connected by C—H⋯O hydrogen bonds, creating polymeric sheets. researchgate.net The aromatic ring in this compound has a dihedral angle of 42.84 (8)° with the carboxylate group. researchgate.netresearchgate.net

Similarly, the crystal structure of 2-methyl-3-(3-methylphenyl)acrylic acid also shows the formation of centrosymmetric dimers via O—H···O hydrogen bonds. nih.gov These dimers are linked by C8—H8···O2 intermolecular hydrogen bonds. nih.gov The analysis also identified π–π interactions between the benzene (B151609) rings of adjacent molecules. nih.gov

While a specific crystal structure for this compound is not detailed in the provided results, the studies on its isomers provide a strong indication of the types of intermolecular interactions, such as hydrogen bonding and π–π stacking, that are likely to be present in its solid-state structure. These interactions play a significant role in determining the physical properties of the compound, such as its melting point and solubility.

Table 4: Crystal Data for 2-Methyl-3-(4-nitrophenyl)acrylic acid

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO₄ |

| Molecular Weight | 207.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.3878 (3) |

| b (Å) | 8.1050 (5) |

| c (Å) | 8.3402 (4) |

| α (°) | 75.793 (2) |

| β (°) | 81.835 (3) |

| γ (°) | 87.686 (2) |

| Volume (ų) | 479.21 (4) |

| Z | 2 |

Data from a study on 2-Methyl-3-(4-nitrophenyl)acrylic acid. researchgate.net

Electronic Spectroscopy (UV-Visible Spectroscopy) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For derivatives of cinnamic acid, the UV spectra are typically recorded in a solvent like methanol (B129727) in the wavelength range of 200–400 nm. nih.gov The electronic transitions observed are generally π → π* transitions associated with the conjugated system of the aromatic ring and the acrylic acid side chain. The position of the nitro group on the phenyl ring in this compound is expected to influence the λmax value due to its strong electron-withdrawing nature, which can affect the energy of the molecular orbitals.

While specific UV-Visible data for this compound is not available in the provided search results, the NIST WebBook does indicate the availability of UV/Visible spectrum data for the parent compound, trans-cinnamic acid. nist.gov This data can serve as a baseline for understanding the electronic properties of its derivatives. The introduction of a nitro group is known to cause a bathochromic (red) shift in the absorption maximum.

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 3 Nitro Phenyl Acrylic Acid

Quantum Chemical Calculations (Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the properties of molecules. nih.gov For a molecule like 2-Methyl-3-(3-nitro-phenyl)-acrylic acid, these calculations would provide fundamental insights into its structure and reactivity. Time-dependent DFT (TD-DFT) is an extension used to study excited states and, consequently, spectroscopic properties like UV-Vis spectra. nih.gov

Molecular Geometry Optimization and Conformation Analysis

This subsection would involve using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to find the most stable three-dimensional structure of the molecule. nih.gov The process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the planarity between the phenyl ring and the acrylic acid moiety and the orientation of the nitro and methyl groups. While experimental crystal structure data is available for the 4-nitro isomer, showing specific dihedral angles, similar calculated data for the 3-nitro isomer is not available. nih.govresearchgate.net

Electronic Structure Analysis (Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP))

The electronic properties are crucial for understanding a molecule's reactivity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a measure of molecular stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions. researchgate.net For the target compound, one would expect negative potential (red/yellow) around the carboxylic acid and nitro group oxygens, and positive potential (blue) around the acidic hydrogen.

Global Reactivity Descriptors and Chemical Hardness/Softness

Based on HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical reactivity and stability. researchgate.net These include:

Ionization Potential (I): Energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): Energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. nih.gov

Without HOMO/LUMO energy values for this compound, a data table for these descriptors cannot be generated.

Spectroscopic Property Prediction and Validation (NMR, IR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the 1H and 13C NMR chemical shifts. researchgate.net

IR: DFT calculations can predict vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level, aiding in the assignment of experimental IR spectral bands. spectroscopyonline.com

UV-Vis: TD-DFT is the method of choice for calculating electronic transitions and predicting the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. nih.gov

No specific calculated or experimental spectra for this compound were found in the literature search.

Non-linear Optical (NLO) Properties Evaluation

Compounds with significant charge transfer, often found in molecules with electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. DFT calculations can be used to compute the first-order hyperpolarizability (β), a key parameter for assessing a molecule's potential as an NLO material. nih.gov The presence of the nitro group (electron-withdrawing) and the phenyl-acrylic system suggests that this compound could have NLO properties, but specific computational evaluations are not available.

Investigation of Reaction Pathways and Transition States

Computational chemistry can model chemical reactions to understand their mechanisms. This involves locating the transition state structures—the highest energy point along a reaction coordinate—and calculating their energies to determine the activation energy of the reaction. For this compound, this could involve studying its synthesis, such as the Knoevenagel or Perkin reaction, or its subsequent reactions. lu.senih.gov However, no studies investigating the reaction pathways or transition states for this specific molecule were identified.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

There is no available scientific literature containing specific data from experimental (e.g., X-ray crystallography) or computational studies that describes the intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice of this compound.

Molecular Interaction Studies

No molecular interaction studies focusing specifically on this compound have been found in the reviewed scientific literature.

Applications of 2 Methyl 3 3 Nitro Phenyl Acrylic Acid As a Chemical Building Block in Advanced Organic Synthesis

Role in the Construction of Nitrogen-Containing Heterocycles (e.g., Isoxazoles, Furoxans)

The inherent reactivity of the α,β-unsaturated carbonyl system, in concert with the electronic properties of the nitrophenyl substituent, positions 2-Methyl-3-(3-nitro-phenyl)-acrylic acid as a valuable precursor for nitrogen-containing heterocycles. Its primary role is as a dipolarophile in cycloaddition reactions for the synthesis of isoxazoles and their derivatives.

Isoxazoles: The synthesis of the isoxazole (B147169) ring system is frequently achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne. researchgate.netnih.govorganic-chemistry.org In this context, the double bond of this compound serves as the alkene component (the dipolarophile). The reaction involves the in situ generation of a nitrile oxide (R-C≡N⁺-O⁻) from a precursor, typically an aldoxime or a primary nitroalkane, which then reacts with the acrylic acid derivative to form an isoxazoline (B3343090) ring. Subsequent oxidation or elimination yields the aromatic isoxazole ring. While the aromatic nitro group on the phenyl ring is generally stable under these conditions, it functions as a powerful electron-withdrawing group, influencing the regioselectivity of the cycloaddition. lookchem.com This makes the compound a useful tool for creating highly functionalized 3,5-disubstituted isoxazoles. nih.gov

Furoxans: Furoxans, or 1,2,5-oxadiazole-2-oxides, are another class of energetic heterocycles whose synthesis can originate from nitro-containing precursors. mdpi.comrsc.org The construction of the furoxan ring is synthetically challenging and often involves the dimerization of nitrile oxides or complex cyclization pathways of dinitroalkenes. nih.govkoreascience.kr While a direct conversion from this compound is not a standard documented procedure, its constituent parts—a nitro group and a potential source of a second nitro equivalent through functional group manipulation—place it within the family of potential precursors for more complex, custom-synthesized furoxan systems, particularly through multi-step transformations.

Table 1: Heterocycle Synthesis Applications

| Target Heterocycle | Synthetic Role of the Compound | General Reaction Type | Key Reactive Site |

|---|---|---|---|

| Isoxazole | Dipolarophile | 1,3-Dipolar Cycloaddition | Alkene (C=C) Double Bond |

| Furoxan | Potential Precursor | Nitrile Oxide Dimerization / Cyclization | Nitro Group & Alkene |

Precursor for α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are non-proteinogenic amino acids that, when incorporated into peptides, induce specific conformational constraints, making them valuable tools in medicinal chemistry and materials science. nih.gov The structure of this compound is ideally suited for the synthesis of this class of compounds, as it already contains the requisite α-methyl substituent. researchgate.net

The most direct synthetic strategy involves the conjugate addition (aza-Michael addition) of a nitrogen nucleophile to the β-position of the α,β-unsaturated system. This can be achieved using various nitrogen sources, such as chiral amines or ammonia (B1221849) equivalents, often catalyzed by a chiral catalyst to control the stereochemistry of the newly formed C-N bond. Subsequent reduction of the alkene double bond and the aromatic nitro group, typically through catalytic hydrogenation, would yield a saturated α,α-disubstituted amino acid. This approach provides a pathway to novel amino acids bearing both an α-methyl group and a functionalized benzyl (B1604629) group at the α-carbon, a structure that is otherwise challenging to synthesize. nih.govrsc.orgcapes.gov.br

Table 2: Proposed Synthesis of an α,α-Disubstituted Amino Acid

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Asymmetric Aza-Michael Addition | Chiral Amine (e.g., (R)-Benzylamine) + Catalyst | Chiral β-amino acid derivative |

| 2 | Catalytic Hydrogenation | H₂, Pd/C | α-Methyl-α-(3-aminobenzyl)alanine |

Synthesis of other Cinnamic Acid Derivatives

One of the most powerful applications of this compound is as a scaffold for the synthesis of other, more complex cinnamic acid derivatives. Its three primary functional groups—the carboxylic acid, the alkene, and the nitro group—can be selectively modified to generate a library of new compounds.

Carboxylic Acid Moiety: The carboxyl group can undergo standard transformations. Esterification with various alcohols provides access to a range of esters, while amidation with primary or secondary amines using peptide coupling agents (e.g., EDAC, DCC) yields the corresponding amides.

Nitro Group: The aromatic nitro group is a versatile functional handle. It can be readily reduced to an amino group (aniline derivative) using reagents such as SnCl₂, Fe/HCl, or catalytic hydrogenation. This new amino group can then be acylated, alkylated, or converted into a diazonium salt for subsequent Sandmeyer-type reactions, dramatically expanding the diversity of accessible derivatives.

Alkene Double Bond: The C=C double bond can be selectively reduced via catalytic hydrogenation to produce the corresponding saturated propanoic acid derivative, 2-methyl-3-(3-nitrophenyl)propanoic acid. This transformation is useful when the acrylic acid functionality is needed only as a temporary structural element.

Table 3: Derivatization of this compound

| Functional Group Targeted | Reaction | Typical Reagents | Product Class |

|---|---|---|---|

| Carboxylic Acid | Esterification | R-OH, H⁺ | Cinnamate Esters |

| Carboxylic Acid | Amidation | R₂NH, EDAC/DCC | Cinnamide Amides |

| Nitro Group | Reduction | H₂, Pd/C or SnCl₂ | 3-Amino-cinnamic acid derivatives |

Utility in Multi-Step Organic Transformations

In the context of total synthesis or the preparation of complex target molecules like pharmaceuticals, building blocks like this compound serve as crucial starting points. Their value lies in containing multiple functional groups that can be unmasked or transformed sequentially throughout a synthetic route.

A pertinent example is its potential role as a precursor to the known intermediate for the drug Ropinirole, a dopamine (B1211576) agonist used to treat Parkinson's disease. The synthesis of Ropinirole often involves the intermediate 2-methyl-3-nitrophenylacetic acid. This compound can be converted to this key intermediate through a single, high-yielding step: the selective catalytic hydrogenation of the alkene double bond. In this strategy, the acrylic acid serves as a stable, easily prepared precursor to the less accessible phenylacetic acid derivative. This showcases its utility as a strategic component in a longer, goal-oriented synthesis, where its structure is systematically simplified to achieve a desired core scaffold for further elaboration. This approach streamlines the synthetic pathway by starting with a more complex, yet readily available, building block.

Q & A

Basic Synthesis

Q: What is the standard laboratory synthesis protocol for 2-Methyl-3-(3-nitro-phenyl)-acrylic acid? A: The compound is synthesized via Knoevenagel condensation , where 3-nitrobenzaldehyde reacts with methylmalonic acid in pyridine using piperidine as a catalyst. The mixture is heated under reflux (~24 hours), cooled, and acidified with concentrated HCl to precipitate the product. Recrystallization from ethanol yields pure crystals (90% yield). This method ensures regioselectivity and avoids side reactions common in nitroaromatic systems .

Structural Characterization

Q: Which analytical techniques are essential for confirming the molecular structure and purity of this compound? A:

- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths (e.g., C=C: 1.339 Å) and angles, confirming the α,β-unsaturated carboxylic acid structure.

- NMR spectroscopy: 1H and 13C NMR identify aromatic protons (δ 7.5–8.2 ppm) and carboxylate carbon (δ ~170 ppm).

- IR spectroscopy: O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) validate functional groups.

- Elemental analysis: Confirms empirical formula (C₁₀H₉NO₄) .

Intermolecular Interactions

Q: How do hydrogen bonding and π-π interactions influence the crystal packing of this compound? A:

- Centrosymmetric dimers form via O-H···O hydrogen bonds (R₂²(8) motif), with O···O distances ~2.5 Å.

- C-H···O interactions (e.g., C8-H8···O2: 3.610 Å) and π-π stacking between nitro-substituted benzene rings (centroid distances: 3.006–3.396 Å) stabilize the lattice. These interactions are critical for predicting solubility and crystallinity .

Advanced Reaction Mechanisms

Q: What mechanistic insights explain the regioselectivity of the Knoevenagel condensation in synthesizing this compound? A: Piperidine deprotonates methylmalonic acid, generating a nucleophilic enolate that attacks the aldehyde carbonyl. The nitro group’s meta-directing effect ensures the acrylate forms at the 3-position. Computational studies (DFT) show the transition state favors conjugation with the nitro group, minimizing steric hindrance .

Substituent Effects on Properties

Q: How does the nitro group’s position (meta vs. para) alter the compound’s physicochemical properties? A:

- Meta-nitro: Reduces electron density on the benzene ring, increasing acidity (pKa ~2.8 vs. ~3.2 for para analogs).

- Crystal packing: Meta substitution disrupts symmetry, leading to weaker π-π interactions compared to para derivatives (e.g., 3.396 Å vs. 3.2 Å centroid distances).

- Reactivity: The nitro group enhances electrophilicity in Michael addition reactions .

Contradictions in Bioactivity Data

Q: Why do conflicting reports exist regarding the biological activity of nitro-substituted cinnamic acids? A: Discrepancies arise from:

- Assay variability: Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and concentrations (MIC values).

- Nitro group reduction: In vivo studies may show altered activity due to metabolic reduction to amino derivatives.

- Standardization: Adherence to CLSI guidelines for antimicrobial testing is critical for reproducibility .

Advanced Crystallographic Analysis

Q: What challenges arise in resolving hydrogen atom positions in X-ray diffraction studies of this compound? A:

- Disorder in nitro groups: Thermal motion can obscure precise positioning. Refinement using SHELXL with restraints improves accuracy.

- Hirshfeld surface analysis: Quantifies intermolecular contacts (e.g., O···H: 25%, C···H: 18%), aiding in resolving ambiguities .

Computational Modeling Applications

Q: How can DFT calculations complement experimental data for this compound? A:

- Electron density maps: Predict reactive sites (e.g., carboxylate oxygen nucleophilicity).

- Thermodynamic stability: Compare keto-enol tautomers (ΔG < 5 kcal/mol favors enol form).

- Non-covalent interaction (NCI) analysis: Visualizes van der Waals and hydrogen bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.